molecular formula C8H6Cl2FNO B6286488 2,3-Dichloro-6-fluoro-N-methylbenzamide CAS No. 2643367-94-4

2,3-Dichloro-6-fluoro-N-methylbenzamide

Cat. No.: B6286488
CAS No.: 2643367-94-4
M. Wt: 222.04 g/mol
InChI Key: AJXHUZJAMBFGDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-fluoro-N-methylbenzamide typically involves organic synthesis methods. The starting materials and specific steps can vary, but a general approach includes the following :

    Starting Materials: The synthesis begins with the appropriate chlorinated and fluorinated benzene derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine and fluorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide group would yield carboxylic acids and amines, while substitution reactions could introduce different functional groups into the benzene ring.

Scientific Research Applications

2,3-Dichloro-6-fluoro-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-fluoro-N-methylbenzamide involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but generally, it may involve:

    Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, altering their activity.

    Modulation of Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

    Chemical Interactions: The presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-N-methylbenzamide
  • 2,3-Dichloro-6-fluorobenzamide
  • 2,3-Dichloro-6-fluoro-N-ethylbenzamide

Uniqueness

2,3-Dichloro-6-fluoro-N-methylbenzamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties

Properties

IUPAC Name

2,3-dichloro-6-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c1-12-8(13)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHUZJAMBFGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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